2-(2,4-dichlorophenoxy)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acetamide
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Overview
Description
2-(2,4-dichlorophenoxy)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a complex structure with multiple functional groups, including dichlorophenoxy, thiophene, and tetrahydropyran moieties. Such compounds are often of interest in various fields of scientific research due to their potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acetamide typically involves multiple steps:
Formation of 2,4-dichlorophenoxyacetic acid: This can be achieved by reacting 2,4-dichlorophenol with chloroacetic acid in the presence of a base.
Amidation Reaction: The 2,4-dichlorophenoxyacetic acid is then converted to its corresponding acyl chloride using thionyl chloride or oxalyl chloride. This acyl chloride is then reacted with 4-(thiophen-2-yl)tetrahydro-2H-pyran-4-amine to form the desired acetamide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts or solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring in the compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions, affecting the functional groups such as the nitro group (if present) or the carbonyl group.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Nucleophiles: Amines, thiols, alkoxides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides, while nucleophilic substitution of the dichlorophenoxy group may result in various substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, affecting their function and leading to a biological response. The exact molecular targets and pathways involved would require detailed experimental studies.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-dichlorophenoxy)acetic acid: A simpler analog with similar structural features.
Thiophene derivatives: Compounds containing the thiophene ring, which may exhibit similar chemical reactivity.
Tetrahydropyran derivatives: Compounds with the tetrahydropyran ring, which may have comparable properties.
Uniqueness
2-(2,4-dichlorophenoxy)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acetamide is unique due to its combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds. This uniqueness can be leveraged in various applications, making it a compound of interest for further research and development.
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(4-thiophen-2-yloxan-4-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO3S/c18-12-3-4-14(13(19)10-12)23-11-16(21)20-17(5-7-22-8-6-17)15-2-1-9-24-15/h1-4,9-10H,5-8,11H2,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXHSJUULHJSWCJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CS2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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